3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde
Overview
Description
Preparation Methods
The synthesis of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde involves several steps. One common synthetic route includes the reaction of benzyl chloride with 2,6-diphenylthiopyran in the presence of a base, followed by oxidation to form the carbaldehyde group . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function . The thiopyran ring structure may also interact with biological membranes and other cellular components .
Comparison with Similar Compounds
3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde can be compared with similar compounds such as:
2,6-Diphenylthiopyran: Lacks the benzyl and aldehyde groups, making it less reactive in certain chemical reactions.
3-Benzyl-2,6-diphenylthiopyran:
The presence of the benzyl and aldehyde groups in this compound makes it unique and versatile for various research and industrial applications .
Properties
IUPAC Name |
3-benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20OS/c26-18-23-17-22(16-19-10-4-1-5-11-19)24(20-12-6-2-7-13-20)27-25(23)21-14-8-3-9-15-21/h1-15,17-18,24H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSKQPYRTXDREW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(SC2C3=CC=CC=C3)C4=CC=CC=C4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347631 | |
Record name | 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13589-13-4 | |
Record name | 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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